(9S)-tert-Butyl 2-chloro-8,9-dihydro-6H-5,9-methanopyrido[2,3-b][1,4]diazocine-10(7H)-carboxylate
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Overview
Description
(9S)-tert-Butyl 2-chloro-8,9-dihydro-6H-5,9-methanopyrido[2,3-b][1,4]diazocine-10(7H)-carboxylate is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9S)-tert-Butyl 2-chloro-8,9-dihydro-6H-5,9-methanopyrido[2,3-b][1,4]diazocine-10(7H)-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrido[2,3-b][1,4]diazocine core: This is achieved through a series of cyclization reactions.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(9S)-tert-Butyl 2-chloro-8,9-dihydro-6H-5,9-methanopyrido[2,3-b][1,4]diazocine-10(7H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the diazocine ring.
Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of different groups depending on the nucleophile used.
Scientific Research Applications
(9S)-tert-Butyl 2-chloro-8,9-dihydro-6H-5,9-methanopyrido[2,3-b][1,4]diazocine-10(7H)-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It can be used to study the interactions of diazocines with biological molecules.
Mechanism of Action
The mechanism of action of (9S)-tert-Butyl 2-chloro-8,9-dihydro-6H-5,9-methanopyrido[2,3-b][1,4]diazocine-10(7H)-carboxylate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact pathways and targets can vary, but they often involve binding to proteins or nucleic acids, thereby affecting their function.
Comparison with Similar Compounds
Similar Compounds
(9S)-tert-Butyl 2-chloro-8,9-dihydro-6H-5,9-methanopyrido[2,3-b][1,4]diazocine-10(7H)-carboxylate: shares similarities with other diazocines, such as:
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H20ClN3O2 |
---|---|
Molecular Weight |
309.79 g/mol |
IUPAC Name |
tert-butyl (9S)-5-chloro-1,6,8-triazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-8-carboxylate |
InChI |
InChI=1S/C15H20ClN3O2/c1-15(2,3)21-14(20)19-10-5-4-8-18(9-10)11-6-7-12(16)17-13(11)19/h6-7,10H,4-5,8-9H2,1-3H3/t10-/m0/s1 |
InChI Key |
YLCZFUNAWPZSHI-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CCCN(C2)C3=C1N=C(C=C3)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCN(C2)C3=C1N=C(C=C3)Cl |
Origin of Product |
United States |
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